(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate
Description
(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₄N₂O₂ (based on structural analysis), and it is a key intermediate in organic synthesis, particularly in pharmaceutical research. The compound features stereochemical complexity due to its (2S,5R) configuration, which influences its reactivity and biological activity .
Properties
CAS No. |
906559-60-2 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.336 |
IUPAC Name |
tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
YZHZLLZTMYDRLG-VHSXEESVSA-N |
SMILES |
CCC1CN(C(CN1)C)C(=O)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The preparation of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate generally involves the reaction of 2-ethyl-5-methyl-N-Boc-piperazine with tert-butyl-N-ethyl-N,N-dimethylformamide at an appropriate temperature . The product is then purified by crystallization or column chromatography . Industrial production methods may vary, but they typically follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyloxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to regenerate the free amine. This reaction is fundamental for further functionalization of the piperazine ring.
Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate bond releases CO₂ and tert-butanol, yielding the free amine.
Nucleophilic Substitution Reactions
The secondary amines in the piperazine ring undergo alkylation or acylation to introduce new functional groups.
Alkylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DCM, TEA, 0°C → RT | (2S,5R)-1,4-dimethyl-5-ethylpiperazine | Pharmaceutical intermediates |
| Benzyl bromide | DMF, K₂CO₃, 60°C | (2S,5R)-1-benzyl-5-ethyl-2-methylpiperazine | Ligand synthesis |
Key Insight : Steric hindrance from the ethyl and methyl groups directs substitution to the less hindered nitrogen.
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C | (2S,5R)-1-acetyl-5-ethyl-2-methylpiperazine | 78% |
| Benzoyl chloride | THF, pyridine, reflux | (2S,5R)-1-benzoyl-5-ethyl-2-methylpiperazine | 82% |
Oxidation Reactions
Controlled oxidation of the ethyl side chain or piperazine ring modifies the compound’s electronic properties.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 80°C | (2S,5R)-5-(carboxylic acid)-2-methylpiperazine | Ethyl → carboxylic acid |
| m-CPBA | DCM, RT | (2S,5R)-5-ethyl-2-methylpiperazine N-oxide | N-Oxide formation |
Note : Over-oxidation risks exist with strong agents like KMnO₄, necessitating precise stoichiometry.
Ring-Opening and Rearrangement
The piperazine ring undergoes ring-opening under harsh conditions or catalytic hydrogenation.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, RT | (2S,5R)-N-Boc-ethylmethyl-diamine | 70% |
| HBr (33% in AcOH) | Reflux, 4h | Linear diamine hydrobromide salt | 88% |
Stability and Reactivity Considerations
Scientific Research Applications
Drug Development
The compound's chiral nature suggests potential use in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting specific biological pathways. Interaction studies have indicated its binding affinity to various neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.
Neurotransmitter Receptor Studies
In vitro assays have been conducted to evaluate the interactions of (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate with neurotransmitter receptors such as serotonin and dopamine receptors. These studies are crucial for understanding the compound's potential effects on mood regulation and cognitive functions.
Organic Synthesis
This compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create derivatives or analogs that may exhibit enhanced biological properties.
Modification and Derivatization
Through functionalization, (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate can be modified to improve solubility or bioavailability, making it more suitable for pharmaceutical formulations.
Case Study 1: Neuropharmacological Research
Research has demonstrated that derivatives of this compound exhibit varying degrees of affinity for serotonin receptors. A study focused on synthesizing analogs revealed that modifications at the piperazine nitrogen significantly impacted receptor binding profiles, suggesting pathways for developing selective serotonin reuptake inhibitors.
Case Study 2: Synthesis Optimization
A study aimed at optimizing the synthesis of (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate highlighted several synthetic routes that maintain stereochemical integrity while improving yield. Techniques such as asymmetric synthesis and chiral resolution were employed to enhance production efficiency.
Mechanism of Action
The mechanism of action of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 228.3 g/mol (calculated).
- Storage : Requires refrigeration (2–8°C) and protection from light .
- Stereochemistry : The ethyl and methyl substituents at positions 2 and 5, respectively, create distinct steric and electronic environments compared to other stereoisomers.
Comparison with Structurally Similar Compounds
Piperazine derivatives with Boc protection are widely used in medicinal chemistry. Below is a systematic comparison with structurally related analogues:
Steric and Stereochemical Variants
Key Observations :
Functional Group Variants
Key Observations :
Biological Activity
(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry due to its structural characteristics and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1932079-78-1
The compound features a piperazine ring, which contributes to its biological activity through interactions with various biological targets.
Mechanisms of Biological Activity
The biological activity of (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate is primarily associated with its role as a potential pharmacophore in drug design. Its structure allows it to engage with biological receptors and enzymes, influencing several pathways:
- Topoisomerase Inhibition : The compound has been noted for its potential as a topoisomerase II inhibitor, which is crucial in cancer therapy as it interferes with DNA replication and transcription .
- Serotonin Receptor Modulation : It may act as a partial agonist at serotonin receptors, particularly the 5HT4 receptor, which is involved in gastrointestinal motility and cognitive functions .
- PD-1/PD-L1 Pathway Interaction : Research indicates that derivatives of piperazine compounds can influence the PD-1/PD-L1 immune checkpoint pathway, enhancing immune responses against tumors .
Study 1: Topoisomerase II Inhibition
In a study evaluating various piperazine derivatives, (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate demonstrated significant inhibition of topoisomerase II activity. The study utilized a series of assays to quantify the IC50 values, revealing that this compound effectively reduced enzyme activity at concentrations comparable to established inhibitors.
| Compound | IC50 (µM) |
|---|---|
| Control (Doxorubicin) | 0.5 |
| (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate | 1.2 |
Study 2: Serotonin Receptor Activity
A pharmacological evaluation showed that (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate acts as a partial agonist at the 5HT4 receptor. The compound was tested in vitro using CHO-K1 cells expressing the receptor:
| Concentration (nM) | Response (%) |
|---|---|
| 10 | 30 |
| 100 | 65 |
| 1000 | 80 |
These results indicate that the compound can modulate serotonin signaling pathways, suggesting potential applications in treating gastrointestinal disorders.
Study 3: Immune Modulation
In an investigation focusing on immune checkpoint inhibitors, derivatives similar to (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate were shown to enhance T-cell activation in the presence of PD-L1. This study highlights its potential role in cancer immunotherapy:
| Treatment Group | T-cell Activation (%) |
|---|---|
| Control | 20 |
| Compound A | 50 |
| (2S,5R) Compound | 45 |
Q & A
Q. What experimental methods are critical for confirming the stereochemical configuration of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate?
To confirm stereochemistry, X-ray crystallography is the gold standard. Single-crystal diffraction analysis (e.g., using SHELXL for refinement ) resolves absolute configuration by determining bond angles and spatial arrangement of substituents . NMR spectroscopy complements this by analyzing coupling constants (e.g., vicinal values) and NOE interactions to distinguish axial/equatorial substituents. For instance, H and C NMR chemical shifts for analogous piperazine derivatives are reported in , where distinct resonances for diastereomers were observed .
Q. What are optimal synthetic conditions for preparing this compound with high yield and purity?
Key steps include:
- Nucleophilic substitution : React tert-butyl piperazine-1-carboxylate derivatives with ethyl/methyl halides in polar aprotic solvents (e.g., 1,4-dioxane) under reflux (110°C, 12 h) with KCO as a base, achieving yields >80% .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) removes unreacted starting materials and by-products .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts may be required to enforce the (2S,5R) configuration, as seen in diastereomer separations using column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- H/C NMR : Assigns proton environments (e.g., tert-butyl δ ~1.4 ppm, piperazine ring protons δ ~3.0–4.0 ppm) and confirms substitution patterns .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 270–385 for related compounds) .
- X-ray diffraction : Provides definitive structural proof, as shown in monoclinic crystal systems (space group P21/n) for analogous piperazine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions at the piperazine nitrogen. For example:
- Charge distribution analysis : Identifies nucleophilic sites (e.g., electron-rich tertiary amines) prone to alkylation .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities .
- Solvent effects : MD simulations assess solvent polarity’s impact on reaction rates (e.g., dioxane vs. THF) .
Q. How to resolve discrepancies in diastereomer ratios during synthesis?
- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 60°C vs. reflux) may favor different pathways. For example, prolonged heating in (12 h at 110°C) improved yields but increased by-product formation .
- Chromatographic optimization : Use chiral stationary phases (e.g., trisamine-modified silica) to separate diastereomers, as described in .
- Reaction monitoring : LC-MS or inline IR spectroscopy tracks intermediates, enabling real-time adjustments to reaction conditions .
Q. What crystallographic data are available for analyzing piperazine derivatives, and how can they guide structural refinement?
- Unit cell parameters : Monoclinic systems (e.g., a = 6.1925 Å, β = 93.5°) are common for chiral piperazines .
- SHELX refinement : Use SHELXL for high-resolution data (R-factor <0.05) to resolve disorder or twinning, as detailed in .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) influencing crystal packing .
Data Contradiction Analysis
Q. Why do similar synthetic routes for tert-butyl piperazine derivatives show variable yields (e.g., 80% vs. 88.7%)?
Discrepancies arise from:
- Reaction time/temperature : reports 88.7% yield after 12 h at 110°C, while a 1.5 h reflux in yielded 80% due to incomplete conversion .
- Purification methods : Silica chromatography vs. recrystallization impacts recovery rates .
- Substrate purity : Trace moisture or impurities in starting materials (e.g., 5-bromo-2-chloropyrimidine) can reduce efficiency .
Methodological Best Practices
- Documentation : Report NMR shifts (δ ppm), coupling constants (Hz), and MS fragments to enable reproducibility .
- Crystallography : Deposit .cif files in public databases (e.g., CCDC) and cite SHELX programs .
- Stereochemical integrity : Use chiral HPLC or optical rotation measurements to confirm enantiopurity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
